2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-
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Overview
Description
2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- is a chemical compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core with a methylsulfonyl group attached at the 7th position . It is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable diazaspiro nonane precursor with a methylsulfonylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or batch processing in large reactors . These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
7-Methylsulfonyl-2,7-diazaspiro[3.5]nonane: A closely related compound with similar structural features but potentially different reactivity and applications.
Uniqueness
The presence of the methylsulfonyl group in 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- imparts unique chemical properties, such as increased polarity and reactivity towards nucleophiles . This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous .
Properties
IUPAC Name |
7-methylsulfonyl-2,7-diazaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-4-2-8(3-5-10)6-9-7-8/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWIKWVLSYLALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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